2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride
Overview
Description
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of an ethan-1-amine structure, with a 2-methylphenyl group also attached to the same carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Fluorination: The starting material, 2-methylphenyl ethan-1-amine, undergoes selective fluorination to introduce the difluoro group.
Amination: The fluorinated intermediate is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Reduced amines.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride
2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine hydrochloride
2,2-Difluoro-2-(2-ethylphenyl)ethan-1-amine hydrochloride
Uniqueness: 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring provides distinct electronic and steric effects compared to its analogs.
Properties
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-7-4-2-3-5-8(7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOXMVTCQHLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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